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Compound of Interest

Compound Name: SU6656

Cat. No.: B15619524

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SU6656, a selective Src
family kinase inhibitor. It is designed to serve as a core resource for researchers and
professionals in drug development and cellular biology, offering detailed information on its
mechanism of action, quantitative efficacy, and practical experimental applications.

Introduction

SU6656 is a potent, cell-permeable, and ATP-competitive inhibitor of the Src family of non-
receptor tyrosine kinases (SFKs).[1][2] Developed in 2000 by SUGEN Inc., it was identified for
its ability to reverse the effects of an activated Src mutant on the actin cytoskeleton.[3] SU6656
has become a valuable research tool for dissecting the roles of SFKs in various cellular signal
transduction pathways.[3][4] Unlike broader-spectrum kinase inhibitors, SU6656 exhibits
significant selectivity for Src family members over other kinases, such as the platelet-derived
growth factor (PDGF) receptor, making it a useful instrument for probing specific signaling
cascades.[3][4][5]

This guide summarizes the key quantitative data, details established experimental protocols,
and visualizes the complex signaling networks affected by this inhibitor.

Mechanism of Action
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SU6656 functions as a reversible, ATP-competitive inhibitor, targeting the catalytic domain of
Src family kinases.[1][2] Its primary targets include Src, Yes, Lyn, and Fyn.[1][6] By blocking the
ATP-binding pocket, SU6656 prevents the transfer of phosphate groups to tyrosine residues on
substrate proteins, thereby inhibiting the downstream signaling cascades that regulate cellular
processes such as proliferation, migration, and survival.[5][7]

While highly selective for SFKs, subsequent studies have identified other potential off-target
kinases, including AMPK and Aurora kinases B and C, although these are typically inhibited at
higher concentrations.[3][8] This relative selectivity is crucial for its utility in distinguishing Src-
dependent pathways from those mediated by other kinase families.[4][5]

Quantitative Data

The inhibitory activity of SU6656 has been quantified against various kinases and in cellular
assays. The following tables summarize these findings from multiple sources, which may
account for variations in reported values.

Table 1: In Vitro Kinase Inhibition (IC50)
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Target Kinase IC50 Value (nM) IC50 Value (pM) Source(s)

Src Family Kinases

Yes 0.02 - 20 [6][8][2][10]
Lyn 0.13 - 130 [6][8][2][10]
Fyn 0.17 - 170 [6][8][2][10]
src 0.28 - 280 [6][81[2][10]
Lck 6.88 6.88 - 16.23 [5][8][10]

Other Kinases

AMPK (02 domain) 0.22 [8][10]
FGFR1 3.59 [5]
Met 3.6 [5]
Abl 1.74 [5]
Csk 7.63 [5]
Frk 7.58 [5]
PDGFRp >10 [1][5]
IGF1R >20 [5]
cdk2 >10 [5]
Table 2: Cellular Assay Inhibition
Assay Cell Line IC50 Value (pM) Source(s)
PDGF-Stimulated S-
_ NIH 3T3 0.3-0.4 [5][6]
Phase Induction
Inhibition of human
recombinant His- Sf9 insect cells 0.77 [6]

tagged RET
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Signaling Pathways Modulated by SU6656

SU6656 is instrumental in elucidating the role of SFKs in growth factor-mediated signaling. A
primary example is its use in the context of Platelet-Derived Growth Factor (PDGF) receptor
signaling.

Upon PDGF binding, its receptor dimerizes and autophosphorylates, creating docking sites for
various signaling proteins. While SU6656 does not inhibit the PDGF receptor's kinase activity
directly, it effectively blocks the activation of downstream pathways specifically mediated by Src
family kinases.[4][5]

Key downstream effects of SFK inhibition by SU6656 include:

« Inhibition of Substrate Phosphorylation: SU6656 prevents the phosphorylation of key Src
substrates such as c-Chl and Protein Kinase C delta (PKCJ).[4][5]

o Suppression of Mitogenic Pathways: The inhibitor blocks PDGF-stimulated c-Myc induction
and DNA synthesis, crucial steps for cell proliferation.[4][5][6]

o PI3K/AKt/mTOR Pathway Attenuation: SFK activity is linked to the PI3K/Akt pathway.
SU6656 has been shown to decrease the phosphorylation and activity of Akt and
downstream components of the mTORCL1 signaling complex, such as S6K1 and 4E-BP1.[11]
[12][13] This action is notable because, unlike rapamycin, SU6656-mediated mTORC1
inhibition does not typically induce the compensatory activation of Akt.[11]

PDGF Receptor signaling and the specific inhibitory action of SU6656.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15619524?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

